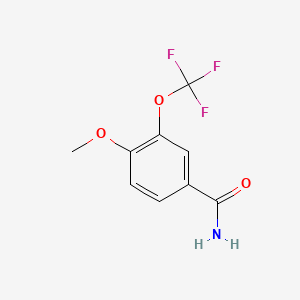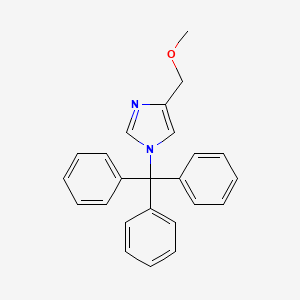
3-溴-2-甲基-6-(三氟甲基)吡啶
描述
“3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1010422-53-3 . It has a molecular weight of 240.02 and its IUPAC name is 3-bromo-2-methyl-6-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Molecular Structure Analysis
The molecular formula of “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” is C7H5BrF3N . The InChI Code is 1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 .
Chemical Reactions Analysis
The synthesis of compounds like “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” often involves a condensation step .
Physical And Chemical Properties Analysis
“3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” is a colorless to white to yellow solid or liquid . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
科学研究应用
Agrochemicals
- Field : Agrochemical Industry
- Application : TFMP derivatives are widely used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The specific methods of application or experimental procedures vary depending on the specific TFMP derivative and the crop being protected .
- Results : The use of TFMP derivatives in agrochemicals has led to effective crop protection from various pests .
Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods : The specific methods of application or experimental procedures vary depending on the specific TFMP derivative and the pharmaceutical product .
- Results : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .
Veterinary Products
- Field : Veterinary Medicine
- Application : Two veterinary products containing the TFMP moiety have been granted market approval .
- Methods : The specific methods of application or experimental procedures vary depending on the specific TFMP derivative and the veterinary product .
- Results : The use of TFMP derivatives in veterinary products has led to effective treatments for various conditions in animals .
Synthesis of Metal-Organic Frameworks (MOFs)
- Field : Material Science
- Application : TFMP derivatives are used in the synthesis of metal-organic frameworks (MOFs), which are a class of compounds consisting of metal ions or clusters coordinated to organic ligands .
- Methods : The specific methods of application or experimental procedures vary depending on the specific TFMP derivative and the MOF being synthesized .
- Results : The use of TFMP derivatives in the synthesis of MOFs has led to the development of materials with unique properties .
Preparation of (Trifluoromethyl)pyridyllithiums
- Field : Organic Chemistry
- Application : TFMP derivatives are used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
- Methods : The specific methods of application or experimental procedures vary depending on the specific TFMP derivative .
- Results : The use of TFMP derivatives in the preparation of (trifluoromethyl)pyridyllithiums has led to the development of new organic compounds .
Synthesis of Methiodide Salts
- Field : Organic Chemistry
- Application : TFMP derivatives are used in the synthesis of methiodide salts .
- Methods : The specific methods of application or experimental procedures vary depending on the specific TFMP derivative .
- Results : The use of TFMP derivatives in the synthesis of methiodide salts has led to the development of new organic compounds .
Preparation of (Trifluoromethyl)pyridyllithiums
- Field : Organic Chemistry
- Application : TFMP derivatives are used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
- Methods : The specific methods of application or experimental procedures vary depending on the specific TFMP derivative .
- Results : The use of TFMP derivatives in the preparation of (trifluoromethyl)pyridyllithiums has led to the development of new organic compounds .
Synthesis of Metal-Organic Frameworks (MOFs)
- Field : Material Science
- Application : TFMP derivatives are used in the synthesis of metal-organic frameworks (MOFs) .
- Methods : The specific methods of application or experimental procedures vary depending on the specific TFMP derivative and the MOF being synthesized .
- Results : The use of TFMP derivatives in the synthesis of MOFs has led to the development of materials with unique properties .
Synthesis of Methiodide Salts
- Field : Organic Chemistry
- Application : TFMP derivatives are used in the synthesis of methiodide salts .
- Methods : The specific methods of application or experimental procedures vary depending on the specific TFMP derivative .
- Results : The use of TFMP derivatives in the synthesis of methiodide salts has led to the development of new organic compounds .
安全和危害
未来方向
Trifluoromethylpyridines (TFMPs) have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
属性
IUPAC Name |
3-bromo-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKRFOKZVOJQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743621 | |
| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
CAS RN |
1010422-53-3 | |
| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






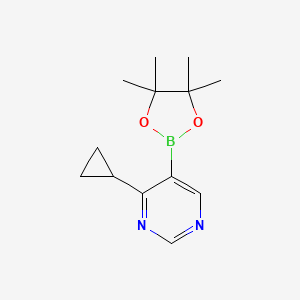
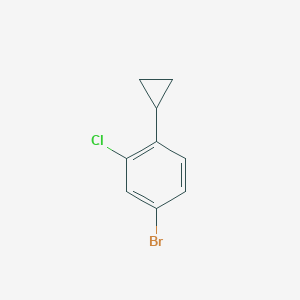
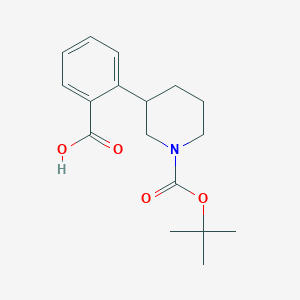

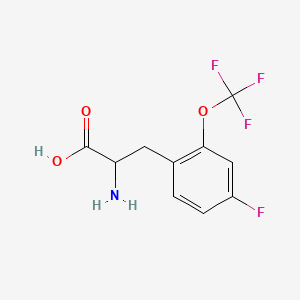
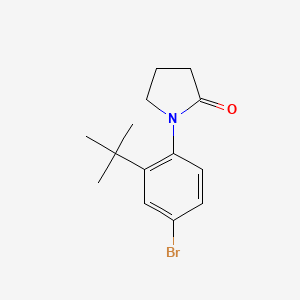
![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)
